

physicochemical properties of 2-Amino-4-bromo-5-chlorobenzoic acid

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Compound of Interest

Compound Name: 2-Amino-4-bromo-5-chlorobenzoic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Amino-4-bromo-5-chlorobenzoic Acid**

Authored by: A Senior Application Scientist Introduction

2-Amino-4-bromo-5-chlorobenzoic acid, identified by CAS Number 150812-32-1, is a halogenated aromatic compound of significant interest in modern organic synthesis. Its molecular architecture, featuring an amino group, a carboxylic acid, and strategically positioned bromine and chlorine atoms, makes it a highly versatile intermediate. This guide provides an in-depth exploration of its core physicochemical properties, analytical characterization methodologies, and handling protocols, designed for researchers and professionals in drug development, agrochemical synthesis, and materials science.^[1] The strategic placement of multiple functional groups allows for diverse derivatization and coupling reactions, establishing this molecule as a critical precursor for complex chemical frameworks.

Compound Identification and Structural Information

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for **2-Amino-4-bromo-5-chlorobenzoic acid** are summarized below.

Identifier	Value	Source
CAS Number	150812-32-1	[1] [2] [3]
Molecular Formula	C ₇ H ₅ BrCINO ₂	[1]
Molecular Weight	250.48 g/mol	[1]
IUPAC Name	2-amino-4-bromo-5-chlorobenzoic acid	[4]
InChI Key	HDKYIPMDJJVHHA-UHFFFAOYSA-N	[5]
Canonical SMILES	C1=C(C(=C(C(=C1Cl)Br)N)C(=O)O)	[4]

The structure is a benzoic acid derivative substituted with an amino group at the ortho position and halogen atoms at the para (bromo) and meta (chloro) positions relative to the carboxylic acid. This specific arrangement is crucial to its reactivity and utility as a synthetic building block.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in synthetic protocols. **2-Amino-4-bromo-5-chlorobenzoic acid** is typically a stable solid at ambient temperatures.

Property	Value	Comments & Implications	Source
Appearance	Tan solid / powder	A physical characteristic noted in product specifications.	[1]
Melting Point	219-222 °C	Indicates high thermal stability and a solid state at room temperature, simplifying handling and weighing.	
Boiling Point	385 °C (estimated)	High boiling point is typical for substituted benzoic acids.	[1]
Solubility	Soluble in methanol and DMSO.	The solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and methanol is key for its use in various organic reactions, allowing it to be effectively incorporated into reaction mixtures.	[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a chemical intermediate. While a comprehensive public database of spectra for this specific compound is not readily available, we can infer the expected characteristics based on its functional groups and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino ($-\text{NH}_2$) protons, and the carboxylic acid ($-\text{COOH}$) proton. The two aromatic protons will appear as singlets or doublets in the δ 6.5-8.0 ppm region. The amino group protons typically present as a broad singlet, with a chemical shift that can vary based on solvent and concentration. The highly deshielded carboxylic acid proton is expected as a broad singlet far downfield, often above δ 10 ppm.[6]
- ^{13}C NMR: The carbon NMR would reveal signals for the seven unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected around δ 170 ppm, while the aromatic carbons, including those bonded to the halogens, would appear in the δ 110-150 ppm range. [7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

- N-H Stretching: Two distinct bands are expected in the 3300–3500 cm^{-1} region, corresponding to the symmetric and asymmetric stretches of the primary amine.[7]
- C=O Stretching: A strong, sharp absorption band between 1680–1720 cm^{-1} is characteristic of the carbonyl group in the carboxylic acid.[7]
- C-Br / C-Cl Stretching: Vibrations for carbon-halogen bonds are typically found in the fingerprint region, between 500–800 cm^{-1} .[7]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio, confirming the molecular weight. The presence of both bromine (isotopes ^{79}Br and ^{81}Br in ~1:1 ratio) and chlorine (isotopes ^{35}Cl and ^{37}Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive confirmation of the compound's elemental composition.

Experimental Protocols for Physicochemical Analysis

To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following workflows outline standard procedures for characterizing **2-Amino-4-bromo-5-chlorobenzoic acid**.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

- **Sample Preparation:** Finely powder a small amount of the tan solid.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:** Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.
- **Refined Measurement:** Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) when the temperature is within 20 °C of the approximate range to precisely determine the onset and completion of melting.



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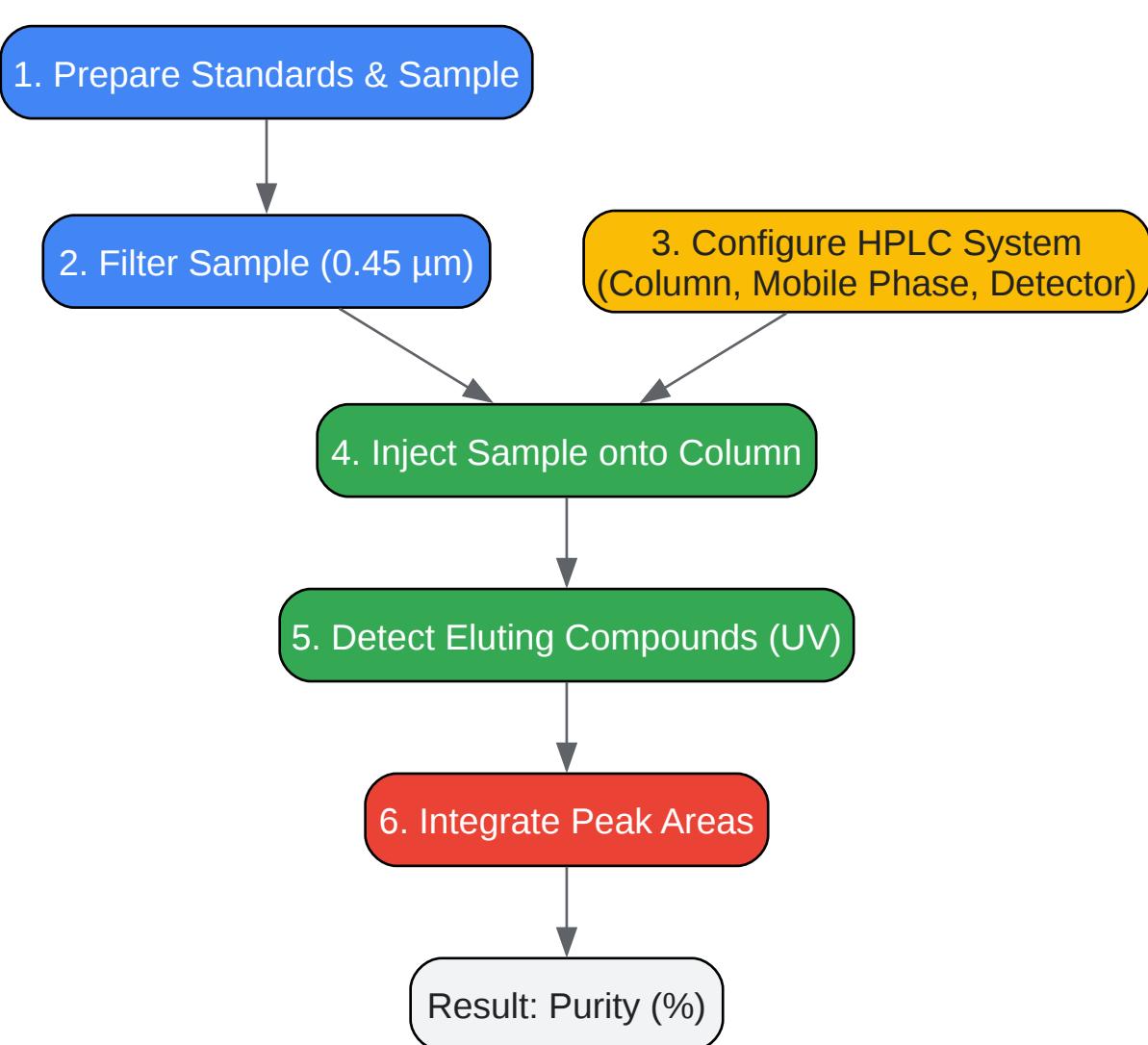
Caption: Workflow for Melting Point Determination.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a cornerstone of quality control, providing quantitative data on the purity of a compound and detecting any process-related impurities or degradation products. A single, sharp, well-defined peak indicates high purity.

Methodology:

- Standard Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
- Sample Preparation: Prepare the sample to be analyzed at a concentration within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates.^[8]
- Chromatographic Conditions (Typical):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the analyte).
 - Flow Rate: 1.0 mL/min.
 - Detector: UV-Vis detector set to a wavelength of maximum absorbance (determined by a UV scan).
 - Injection Volume: 10 µL.
- Analysis: Inject the standards and the sample.
- Quantification: Determine the area of the main peak and any impurity peaks. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks.



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Caption: General Workflow for HPLC Purity Analysis.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for structurally similar compounds and general chemical safety principles, the following precautions should be observed.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][9]

- Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[2][9]
- Hazard Statements: Similar halogenated amino-aromatic compounds are often associated with the following hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][10]
- Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[2][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

Conclusion

2-Amino-4-bromo-5-chlorobenzoic acid is a key chemical intermediate with well-defined physical properties that facilitate its use in a variety of synthetic applications. Its high melting point and solubility in common organic solvents make it a practical and versatile reagent. The structural complexity, confirmed through spectroscopic methods, provides multiple reactive sites, enabling its role as a foundational block in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Adherence to standardized analytical protocols and safety guidelines is essential for its effective and safe utilization in research and development.

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